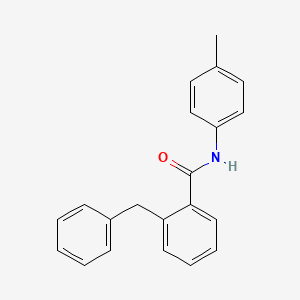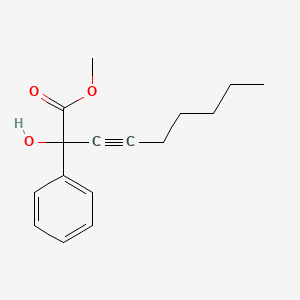
Methyl 2-hydroxy-2-phenylnon-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-2-phenylnon-3-ynoate is an organic compound characterized by the presence of a hydroxyl group, a phenyl group, and a triple bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-phenylnon-3-ynoate can be synthesized through several methods. One common approach involves the reaction of a phenylacetylene derivative with a suitable ester under basic conditions. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the coupling of the alkyne and ester groups . Another method involves the use of Grignard reagents, where the phenylmagnesium bromide reacts with a suitable ester to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-phenylnon-3-ynoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-hydroxy-2-phenylnon-3-ynoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-phenylnon-3-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity . Additionally, the triple bond can undergo reactions that modify the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-2-phenylpropanoate: Similar structure but with a different carbon chain length.
Methyl 2-hydroxy-2-phenylbutanoate: Another similar compound with a different carbon chain length.
Methyl 2-hydroxy-2-phenylpentanoate: Similar structure with a longer carbon chain.
Uniqueness
Methyl 2-hydroxy-2-phenylnon-3-ynoate is unique due to the presence of a triple bond, which imparts distinct chemical reactivity compared to its analogs. The combination of the hydroxyl group, phenyl group, and triple bond makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
92956-90-6 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-phenylnon-3-ynoate |
InChI |
InChI=1S/C16H20O3/c1-3-4-5-6-10-13-16(18,15(17)19-2)14-11-8-7-9-12-14/h7-9,11-12,18H,3-6H2,1-2H3 |
InChI Key |
RMIZHEIERBBGQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(C1=CC=CC=C1)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
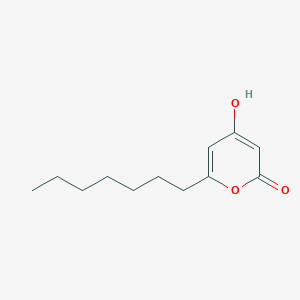
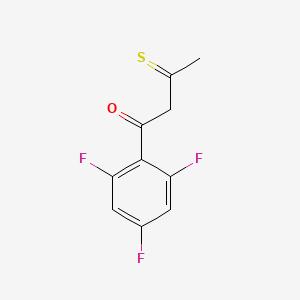
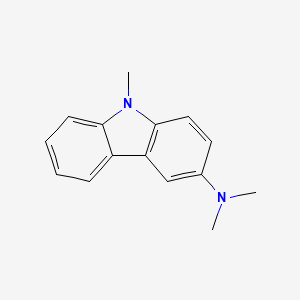
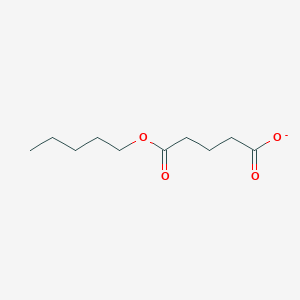
![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
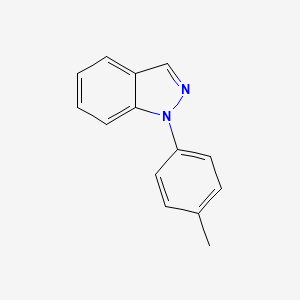
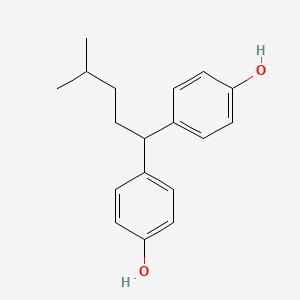
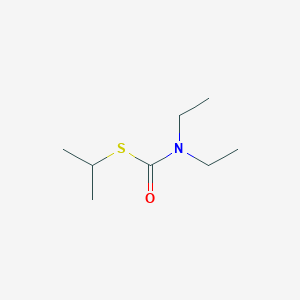
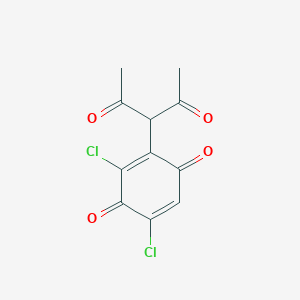
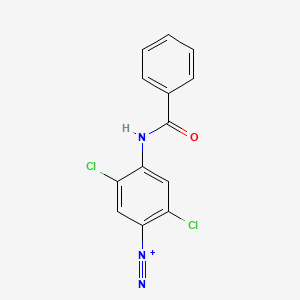
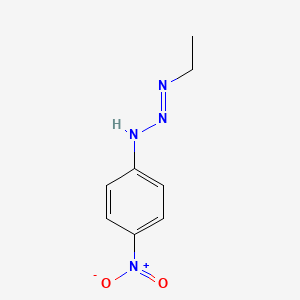
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
